Scalable Synthesis of Ethyl 3-amino-2,2-dimethyl-3-oxopropanoate
Scalable Synthesis of Ethyl 3-amino-2,2-dimethyl-3-oxopropanoate
Abstract
This technical guide details the optimized synthesis of Ethyl 3-amino-2,2-dimethyl-3-oxopropanoate (also known as Ethyl 2,2-dimethylmalonamate ), a critical intermediate in the development of barbiturates, agrochemicals, and specific enzyme inhibitors. The presence of the gem-dimethyl group at the
Retrosynthetic Analysis & Strategy
The target molecule features a malonic backbone with three distinct functionalities: an ethyl ester, a primary amide, and a gem-dimethyl quaternary carbon.
Strategic Disconnections[1]
-
Amide Bond Formation: Disconnecting the
bond leads to the corresponding acid chloride or ester. However, direct amidation of Diethyl 2,2-dimethylmalonate is kinetically slow due to the gem-dimethyl steric blockade, often requiring high pressure or resulting in over-reaction to the diamide.ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -
Nitrile Hydration (Preferred): Disconnecting the amide to a nitrile leads to Ethyl 2-cyano-2-methylpropanoate .[1] This precursor is commercially available or easily synthesized via alkylation of ethyl cyanoacetate.[1] The transformation requires selective hydration of the nitrile to the primary amide without hydrolyzing the ester.
Visualization: Retrosynthetic Tree
Caption: Retrosynthetic logic comparing the direct Nitrile Hydration (Route A) against the Stepwise Hydrolysis (Route B).
Primary Protocol: Acid-Catalyzed Nitrile Hydration
This route utilizes concentrated sulfuric acid to hydrate the nitrile group.[1] The reaction relies on the fact that sterically hindered nitriles can be hydrated to amides under conditions where the adjacent ester remains relatively stable, provided the temperature is strictly controlled.
Reaction Scheme
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6][7][8] | Role |
| Ethyl 2-cyano-2-methylpropanoate | 141.17 | 1.0 | Substrate |
| Sulfuric Acid (98%) | 98.08 | 3.0 - 5.0 | Catalyst/Solvent |
| Dichloromethane (DCM) | 84.93 | - | Extraction Solvent |
| Sodium Bicarbonate (sat.[1] aq) | 84.01 | Excess | Neutralization |
Step-by-Step Methodology
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and an addition funnel. Place the flask in an ice-salt bath to maintain a temperature of
. -
Acid Charge: Charge concentrated Sulfuric Acid (98%) (3.0 equiv relative to substrate) into the flask. Cool to
.ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -
Substrate Addition: Add Ethyl 2-cyano-2-methylpropanoate dropwise over 30 minutes.
-
Reaction Phase: Once addition is complete, allow the mixture to warm to room temperature (
) and stir for 3–5 hours.-
Monitoring: Monitor reaction progress via TLC (30% EtOAc in Hexanes) or GC-MS. The nitrile peak (IR:
) should disappear.ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
-
-
Quenching: Cool the reaction mixture back to
. Pour the mixture slowly onto crushed ice (approx. 5x weight of acid) with vigorous stirring. -
Extraction: Extract the aqueous slurry with DCM (
volumes).-
Note: The product is an amide and may have partial water solubility; thorough extraction is necessary.[1]
-
-
Neutralization: Wash the combined organic layers carefully with saturated aqueous Sodium Bicarbonate until pH is neutral (
). Follow with a brine wash.[1][3][4][8]ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -
Isolation: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: If necessary, recrystallize from Hexane/EtOAc or purify via flash column chromatography.
Experimental Workflow Diagram
Caption: Operational workflow for the acid-catalyzed hydration of the nitrile precursor.
Alternative Route: Partial Hydrolysis & Amidation
If the cyano-ester precursor is unavailable, this route converts the common diester Diethyl 2,2-dimethylmalonate into the target. It is longer but highly reliable.[1]
Methodology
-
Partial Hydrolysis:
-
Reflux Diethyl 2,2-dimethylmalonate with 1.0 equivalent of KOH in Ethanol.
-
Evaporate solvent, dissolve residue in water, and extract unreacted diester with ether.
-
Acidify the aqueous layer to precipitate Monoethyl 2,2-dimethylmalonate (Half-ester).[1]
-
-
Activation:
-
Treat the half-ester with Thionyl Chloride (
) (1.2 equiv) in refluxing DCM or Toluene to form the Acid Chloride .ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
-
-
Amidation:
-
Add the acid chloride solution dropwise to a cold (
) solution of saturated aqueous Ammonium Hydroxide or anhydrous Ammonia in Methanol .ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -
Extract and purify as described above.
-
Characterization & Quality Control
Verification of the synthesized product requires confirming the presence of the amide and ester while ensuring the gem-dimethyl group is intact.
| Technique | Expected Signal / Observation | Interpretation |
| IR Spectroscopy | 3400, 3200 cm | Primary Amide (-NH |
| 1735 cm | Ester Carbonyl (C=O) | |
| 1680 cm | Amide Carbonyl (C=O) | |
| Absence of 2240 cm | Complete consumption of Nitrile | |
| Ester Methyl ( | ||
| Gem-Dimethyl ( | ||
| Ester Methylene ( | ||
| Amide protons ( | ||
| Mass Spectrometry | [M+H] | Consistent with formula |
Safety & Scalability
-
Exotherm Control: The hydration of nitriles with concentrated sulfuric acid releases significant heat.[1] On a kilogram scale, active cooling (jacketed reactors) and slow addition rates are mandatory.
-
Cyanide Risk: While the starting material is a nitrile, it does not release free cyanide under acidic conditions.[1] However, standard precautions for handling nitrile derivatives should be observed.
-
Waste Disposal: The quench step generates a large volume of acidic aqueous waste.[1] Neutralize with lime or sodium hydroxide before disposal.[1]
References
-
Nitrile Hydration Methodology
-
Alternative Route (Half-Ester Synthesis)
-
Physical Properties & Data
Sources
- 1. researchgate.net [researchgate.net]
- 2. gcsescience.com [gcsescience.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 9. Ethyl 2-cyano-2-methylpropanoate | CAS#:1572-98-1 | Chemsrc [chemsrc.com]
- 10. echemi.com [echemi.com]
- 11. ETHYL 2-CYANO-2-METHYLPROPIONATE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
